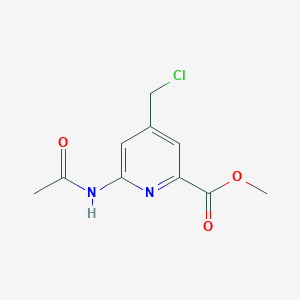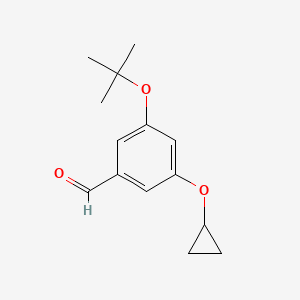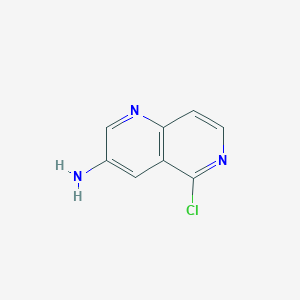
5-Chloro-1,6-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Chloro-1,6-naphthyridin-3-amine involves the reaction of 4-amino-2-chloronicotinonitrile with Grignard reagents. This method is practical and scalable, allowing for the construction of various derivatives . The reaction typically proceeds through addition, acidolysis, and cyclocondensation steps, yielding the desired product in moderate-to-good yields.
Industrial Production Methods
The industrial production of this compound often involves large-scale synthesis using similar methods as described above. The robustness and applicability of these synthetic routes have been proven on a 100-gram scale, making it feasible for preclinical development and other industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridines .
Aplicaciones Científicas De Investigación
5-Chloro-1,6-naphthyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer drug development .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another isomer with similar biological activities but different structural properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry, particularly in developing antiviral agents.
Uniqueness
5-Chloro-1,6-naphthyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6ClN3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
5-chloro-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-3-5(10)4-12-7(6)1-2-11-8/h1-4H,10H2 |
Clave InChI |
ITEKKOHZQORKGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1N=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


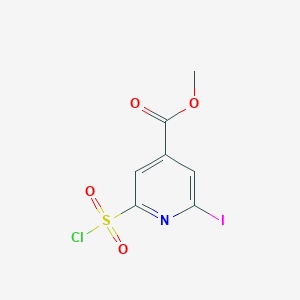
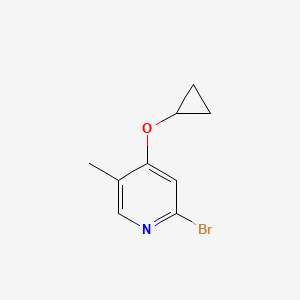
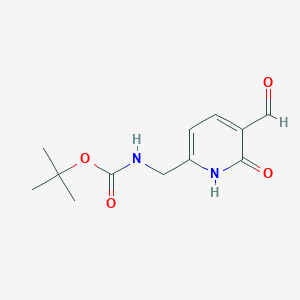
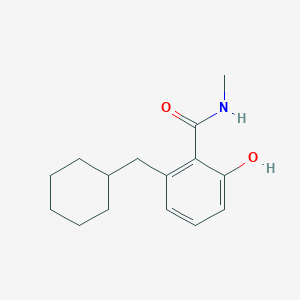



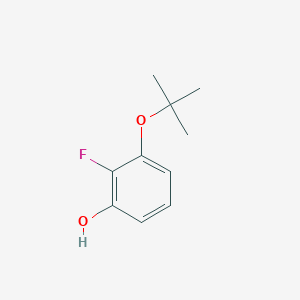

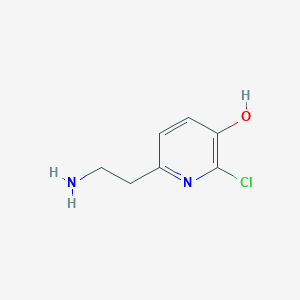
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
